molecular formula C24H16N2O2 B11962852 1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone CAS No. 853317-50-7

1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone

Cat. No.: B11962852
CAS No.: 853317-50-7
M. Wt: 364.4 g/mol
InChI Key: KYELJBFXWUFMLI-UHFFFAOYSA-N
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Description

1-(11-Benzoylpyrrolo[1,2-a][1,10]phenanthrolin-9-yl)ethanone is a heterocyclic organic compound featuring a fused pyrrolo[1,2-a][1,10]phenanthroline core. Key substituents include:

  • 11-Benzoyl group: A benzoyl moiety attached to position 11, contributing to electronic effects and steric bulk.
  • 9-Ethanone (acetyl) group: A ketone substituent at position 9, influencing polarity and hydrogen-bonding capacity.

The acetyl group at position 9 distinguishes it from most derivatives in the literature, which typically feature dicarboxylate esters at positions 9 and 10.

Properties

CAS No.

853317-50-7

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

1-(11-benzoylpyrrolo[1,2-a][1,10]phenanthrolin-9-yl)ethanone

InChI

InChI=1S/C24H16N2O2/c1-15(27)19-14-21(24(28)18-6-3-2-4-7-18)26-20(19)12-11-17-10-9-16-8-5-13-25-22(16)23(17)26/h2-14H,1H3

InChI Key

KYELJBFXWUFMLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=CC=C4)C5=C(C=CC=N5)C=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone involves multiple steps, typically starting with the preparation of the pyrrolo(1,2-A)(1,10)phenanthroline core. This core is then functionalized with a benzoyl group at the 11th position and an ethanone group at the 9th position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone primarily involves its ability to chelate metal ions. This chelation can influence various molecular targets and pathways, including enzyme activity and metal ion transport. The compound’s structure allows it to form stable complexes, which can modulate the function of metalloproteins and other metal-dependent biological systems .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
1-(11-Benzoylpyrrolo[1,2-a][1,10]phenanthrolin-9-yl)ethanone 11-Benzoyl, 9-Ethanone Not explicitly reported* Estimated ~380–400† Higher polarity due to ketone; potential for enhanced hydrogen bonding
Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate 11-(4-Fluorobenzoyl), 9,10-Diethyl ester C₂₈H₂₂FN₂O₅ 494.547 (average) Enhanced electronegativity from fluorine; moderate lipophilicity
Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate 11-(3-Nitrobenzoyl), 9,10-Diethyl ester C₂₈H₂₂N₃O₇ 524.5 (estimated) Strong electron-withdrawing nitro group; increased reactivity in redox reactions
Dimethyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate 11-(4-Chlorobenzoyl), 9,10-Dimethyl ester C₂₆H₁₇ClN₂O₅ 472.9 Chlorine enhances lipophilicity and halogen bonding potential
Diisopropyl 11-benzoylpyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate 11-Benzoyl, 9,10-Diisopropyl ester C₃₀H₂₆N₂O₅ 494.547 Bulky isopropyl esters reduce solubility; increased steric hindrance

*Molecular formula and weight inferred from structural analogs (e.g., ethyl derivatives in ).
†Estimated based on substitution patterns (e.g., replacing diethyl ester groups with acetyl reduces mass).

Key Comparative Insights:

Electronic Effects: The acetyl group in the target compound introduces a moderate electron-withdrawing effect, distinct from the stronger electron-withdrawing nitro (-NO₂) or electron-donating methyl (-CH₃) groups in analogs . Fluoro and chloro substituents () enhance electronegativity and influence dipole interactions, whereas the unsubstituted benzoyl group in the target compound may favor π-π stacking .

Bromine or chlorine substituents () significantly enhance lipophilicity, favoring interactions with hydrophobic biological targets.

Biological Activity :

  • Compounds with nitro groups () exhibit redox activity, making them candidates for anticancer or antimicrobial applications.
  • The target compound’s acetyl group may confer metabolic stability compared to ester derivatives, which are prone to hydrolysis .

The smaller acetyl group in the target compound may improve binding efficiency .

Biological Activity

1-(11-Benzoylpyrrolo(1,2-A)(1,10)phenanthrolin-9-YL)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolo[1,2-a][1,10]phenanthroline core, which is known for its diverse pharmacological properties. The synthesis typically involves a regioselective reaction between 1,10-phenanthrolinium bromides and acrylonitrile under specific conditions to yield the desired product with moderate yields (50-60%) .

Table 1: Synthesis Conditions

ReactantsConditionsYield (%)
1-(4-phenylphenacyl)-1,10-phenanthrolinium bromidesDMF at 80–90 °C for 6 h50-60

Research indicates that compounds similar to this compound exhibit significant biological activities such as anti-inflammatory and anticancer effects. The benzopyrone moiety present in the structure is particularly noted for its ability to modulate inflammatory responses by influencing neutrophil behavior .

Key Mechanisms:

  • Inhibition of Neutrophil Recruitment: Compounds with similar structures have been shown to reduce neutrophil migration towards sites of inflammation by inhibiting PI3K signaling pathways.
  • Induction of Apoptosis: The ability to promote apoptosis in neutrophils aids in the resolution of inflammation, suggesting potential therapeutic applications in chronic inflammatory diseases .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Isopimpinellin Study: A study on isopimpinellin, a compound sharing structural features with this compound, demonstrated its role in promoting neutrophil apoptosis and inhibiting their recruitment during inflammatory responses. This was validated using a zebrafish model which allowed real-time monitoring of neutrophil activity .
  • Photoluminescent Properties: Investigations into the photoluminescent properties of related pyrrolo[1,2-a][1,10]phenanthrolines revealed that these compounds might also possess unique optical characteristics that could be leveraged in biomedical imaging .

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